1-benzhydryl-N-[2-(2-pyridyl)ethyl]-3-azetanecarboxamide
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Overview
Description
1-benzhydryl-N-[2-(2-pyridyl)ethyl]-3-azetanecarboxamide is a complex organic compound that features a benzhydryl group, a pyridyl group, and an azetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzhydryl-N-[2-(2-pyridyl)ethyl]-3-azetanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-benzhydryl-N-[2-(2-pyridyl)ethyl]-3-azetanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-benzhydryl-N-[2-(2-pyridyl)ethyl]-3-azetanecarboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-benzhydryl-N-[2-(2-pyridyl)ethyl]-3-azetanecarboxamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(2-benzhydrylnaphthylimino)ethyl)pyridylnickel halides
- 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine
Uniqueness
1-benzhydryl-N-[2-(2-pyridyl)ethyl]-3-azetanecarboxamide is unique due to its combination of a benzhydryl group, a pyridyl group, and an azetane ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C24H25N3O |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-benzhydryl-N-(2-pyridin-2-ylethyl)azetidine-3-carboxamide |
InChI |
InChI=1S/C24H25N3O/c28-24(26-16-14-22-13-7-8-15-25-22)21-17-27(18-21)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-13,15,21,23H,14,16-18H2,(H,26,28) |
InChI Key |
MLZQOODYHDGIMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCC4=CC=CC=N4 |
Origin of Product |
United States |
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